Direct Comparison of Synthetic Yield Improvement in Rosuvastatin Intermediate Production Using Methyl Isobutyrylacetate
In the synthesis of a pyrimidine aldehyde intermediate for rosuvastatin, the use of methyl isobutyrylacetate (methyl 4‑methyl‑3‑oxopentanoate) as the β‑ketoester component in a Biginelli reaction with 4‑fluorobenzaldehyde and thiourea resulted in a final overall yield of 32.5%. This represents a 14.5% absolute improvement over yields reported in prior literature methods for analogous rosuvastatin intermediate syntheses [1].
| Evidence Dimension | Overall synthetic yield for rosuvastatin pyrimidine aldehyde intermediate |
|---|---|
| Target Compound Data | 32.5% |
| Comparator Or Baseline | Prior literature methods (unspecified β‑ketoester or alternative route) |
| Quantified Difference | +14.5% (absolute yield improvement) |
| Conditions | Biginelli reaction with 4‑fluorobenzaldehyde, thiourea, protonic catalyst; subsequent methylation, oxidation, nucleophilic substitution, reduction, and oxidation steps. |
Why This Matters
A 14.5% increase in overall yield directly reduces the cost of goods for rosuvastatin manufacture, making methyl isobutyrylacetate a more economical choice for commercial production of this blockbuster drug.
- [1] Improvement in Synthesis Method of the Intermediate of Rosuvastatin. (2006). Chinese Science Bulletin, 51(17), 2076–2079. View Source
